molecular formula C11H12F2N2O3S B12189065 4-(3,4-Difluorobenzenesulfonyl)piperazine-1-carbaldehyde

4-(3,4-Difluorobenzenesulfonyl)piperazine-1-carbaldehyde

Cat. No.: B12189065
M. Wt: 290.29 g/mol
InChI Key: NRTMIKAXSFHOJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-Difluorobenzenesulfonyl)piperazine-1-carbaldehyde is an organic compound with the molecular formula C10H12F2N2O2S It is a derivative of piperazine, a heterocyclic compound containing two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Difluorobenzenesulfonyl)piperazine-1-carbaldehyde typically involves the reaction of 3,4-difluorobenzenesulfonyl chloride with piperazine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then oxidized to form the carbaldehyde group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Difluorobenzenesulfonyl)piperazine-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 4-(3,4-Difluorobenzenesulfonyl)piperazine-1-carboxylic acid.

    Reduction: 4-(3,4-Difluorobenzenesulfonyl)piperazine-1-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3,4-Difluorobenzenesulfonyl)piperazine-1-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3,4-Difluorobenzenesulfonyl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The presence of the sulfonyl and aldehyde groups allows it to form covalent bonds with target proteins, thereby altering their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Difluorobenzenesulfonyl)piperazine
  • 4-(3,4-Difluorobenzenesulfonyl)piperidine-1-carbaldehyde
  • 4-(3,4-Difluorobenzenesulfonyl)morpholine-1-carbaldehyde

Uniqueness

4-(3,4-Difluorobenzenesulfonyl)piperazine-1-carbaldehyde is unique due to the presence of both the sulfonyl and aldehyde functional groups, which confer specific reactivity and binding properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry, where it can be used to design and develop new therapeutic agents.

Properties

Molecular Formula

C11H12F2N2O3S

Molecular Weight

290.29 g/mol

IUPAC Name

4-(3,4-difluorophenyl)sulfonylpiperazine-1-carbaldehyde

InChI

InChI=1S/C11H12F2N2O3S/c12-10-2-1-9(7-11(10)13)19(17,18)15-5-3-14(8-16)4-6-15/h1-2,7-8H,3-6H2

InChI Key

NRTMIKAXSFHOJV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C=O)S(=O)(=O)C2=CC(=C(C=C2)F)F

Origin of Product

United States

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